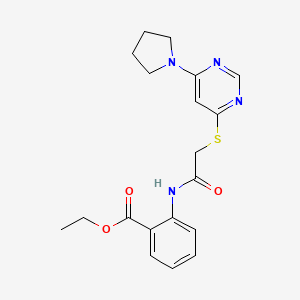![molecular formula C21H23N3O3S B11197095 2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine](/img/structure/B11197095.png)
2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzenesulfonyl and piperidine groups. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Incorporation of the Piperidine Ring: The final step may involve nucleophilic substitution reactions to introduce the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Material Science: Its structural properties may be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to new therapeutic insights.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound shares some structural similarities with the presence of aromatic rings and heterocyclic moieties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a complex structure and potential biological activity.
Uniqueness
What sets 2-Methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperidine apart is its combination of a piperidine ring with an oxadiazole and benzenesulfonyl group. This unique arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N3O3S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-[2-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H23N3O3S/c1-15-10-12-17(13-11-15)20-22-21(27-23-20)18-8-3-4-9-19(18)28(25,26)24-14-6-5-7-16(24)2/h3-4,8-13,16H,5-7,14H2,1-2H3 |
InChI Key |
NYKRGAXLYWTXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11197014.png)
![3,4-Difluoro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11197019.png)
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11197030.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11197038.png)
![1-(4-Ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B11197039.png)
![Ethyl 4-[4-amino-5-(benzylcarbamoyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B11197040.png)
![N-(4-fluorobenzyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B11197048.png)
![2-[(2E)-4-Oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-YL]-N-(2-phenylethyl)acetamide](/img/structure/B11197063.png)
![N-(3-bromophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11197068.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11197072.png)

![4-{methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}but-2-yn-1-yl 4-methoxybenzoate](/img/structure/B11197090.png)
![N-(2-Methoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-B][1,4]thiazin-6-YL}acetamide](/img/structure/B11197103.png)
![2-(4-Fluorophenyl)-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B11197108.png)
